(2,3-Dihydrobenzofuran-2-yl)methanol

Beschreibung

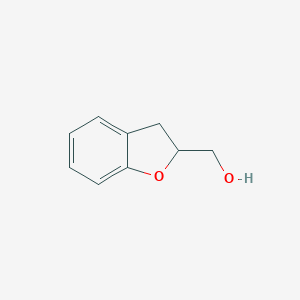

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMGMSZDAOAVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383666 | |

| Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-96-1 | |

| Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1-benzofuran-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| H₂O₂ Concentration | 30% aqueous solution |

| Yield (Overall) | 53–78% |

This method avoids transition-metal catalysts, aligning with green chemistry principles. However, diastereomeric ratios (up to 1:1) necessitate chromatographic separation, impacting scalability.

Nucleophilic Substitution and Reduction

Alkylation of Phenolic Derivatives

A two-step protocol involves alkylation of 2-hydroxyphenylacetic acid derivatives with propargyl bromide under basic conditions (K₂CO₃, acetonitrile). The resulting alkyne intermediate undergoes hydride reduction using NaBH₄ in THF/methanol to produce the target methanol derivative.

Experimental Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | K₂CO₃, CH₃CN, 24 h | 80% |

| Reduction | NaBH₄, THF/MeOH, 3 h | 90% |

This method achieves high regioselectivity but requires stringent moisture control during the reduction step.

Acid-Catalyzed Cyclization of Diol Precursors

Cyclodehydration Strategy

Diol precursors such as 2-(2-hydroxyethyl)phenol undergo cyclodehydration in the presence of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂). The reaction proceeds via formation of a carbocation intermediate, followed by intramolecular nucleophilic attack and subsequent reduction.

Optimization Insights:

-

Acid Strength : Concentrated HCl (6N) in isopropanol/THF maximizes cyclization efficiency.

-

Temperature : Reflux conditions (80–100°C) reduce side-product formation.

This route is cost-effective but generates stoichiometric acidic waste, complicating large-scale applications.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| Organocatalytic | Metal-free, green | Moderate yields |

| Nucleophilic | High selectivity | Moisture-sensitive steps |

| Acid-Catalyzed | Scalable, low cost | Acidic waste generation |

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or ether.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of halogenated, nitrated, or sulfonated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits notable biological activities that make it a candidate for pharmaceutical development. Key applications include:

- Anti-cancer Properties : Several studies have indicated that (2,3-Dihydrobenzofuran-2-yl)methanol and its derivatives can inhibit the activity of p21-activated kinases (PAKs), which are implicated in cancer progression. Research has shown that these compounds can modulate PAK activity, potentially leading to therapeutic effects against various cancers, including mantle cell lymphoma .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it valuable in the development of new antibiotics. Its structural similarity to other benzofuran derivatives suggests a mechanism of action that interferes with bacterial cell wall synthesis or function .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies, showcasing its versatility in organic chemistry.

- Transition Metal-Catalyzed Reactions : Recent advancements highlight the use of transition metals in synthesizing polysubstituted dihydrobenzofuran derivatives. For instance, rhodium-catalyzed reactions have been reported to yield high percentages of desired products through C–H activation strategies .

- Oxidative Coupling Techniques : The oxidative coupling of phenolic precursors has been optimized to produce dihydrobenzofuran neolignans, illustrating the compound's potential in creating complex molecular architectures .

Case Studies and Research Findings

Several case studies provide insights into the practical applications and efficacy of this compound:

Wirkmechanismus

The mechanism of action of (2,3-Dihydrobenzofuran-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

(2,3-Dihydrobenzofuran-6-yl)methanol (CAS 1083168-69-7) and 2,3-Dihydrobenzofuran-7-methanol (CAS 151155-53-2)

These isomers differ in the position of the hydroxymethyl group on the benzofuran ring (C-6 and C-7, respectively). While the core structure remains identical, the substitution position influences electronic properties and biological activity. For instance, C-7-substituted derivatives are more commonly isolated from natural sources, such as Helichrysum italicum, and exhibit distinct NMR coupling patterns (e.g., double doublets for protons at C-3) due to steric and electronic effects .

Halogenated Derivatives

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS 197577-35-8)

The introduction of a bromine atom at C-5 increases molecular weight (229.07 g/mol) and alters reactivity. Bromination enhances electrophilicity, making this derivative suitable for cross-coupling reactions. However, its synthesis is more complex, requiring halogenation steps, and it is less commonly used as a direct synthetic intermediate compared to the non-halogenated parent compound .

Methyl-Substituted Derivatives

2,3-Dihydro-2,2-dimethyl-7-benzofuranol

This compound features two methyl groups at C-2 and a hydroxyl group at C-5. The methyl groups increase lipophilicity (logP ~2.5), impacting solubility and bioavailability. It is a known metabolite of carbofuran pesticides, highlighting its environmental and toxicological relevance .

Esterified and Acetylated Derivatives

(S)-2-(5-Acetyl-6-hydroxy-2,3-dihydrobenzofuran-2-yl)allyl Isobutyrate

Natural derivatives like this, isolated from Doronicum austriacum, incorporate acetyl and isobutyrate groups. These modifications enhance anti-inflammatory and antioxidant activities by modulating NO and ROS release in biological systems. The ester groups improve membrane permeability, making such derivatives pharmacologically promising .

Structural and Functional Comparison Table

Biologische Aktivität

(2,3-Dihydrobenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a benzofuran core with a methanol functional group, which influences its chemical reactivity and biological properties. The presence of the methanol group can enhance solubility and bioavailability, making it a candidate for various pharmacological applications.

Target of Action

Benzofuran derivatives, including this compound, have been shown to exhibit significant activity against various biological targets. These include:

- Antimicrobial Activity : The compound has demonstrated potential against bacterial strains, suggesting its utility in treating infections.

- Anticancer Activity : Studies indicate that benzofuran derivatives can inhibit cell growth in various cancer cell lines, highlighting their potential as anticancer agents .

Mode of Action

The mode of action for this compound involves several biochemical pathways:

- Cell Growth Inhibition : The compound affects cellular signaling pathways that regulate growth and proliferation. Specific studies have indicated that it can induce apoptosis in cancer cells through modulation of key proteins involved in cell cycle regulation .

- Enzyme Interactions : Benzofuran derivatives are known to interact with enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways and reduced viability of target cells.

Biochemical Pathways

The biological effects of this compound are mediated through various biochemical pathways:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis .

- Gene Expression Modulation : The compound may influence gene expression profiles related to cell survival and proliferation, further supporting its anticancer properties .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant antibacterial effects against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth at low concentrations.

Anticancer Studies

In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These results suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Applications in Medicine and Industry

The unique properties of this compound make it suitable for various applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.

- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules used in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.